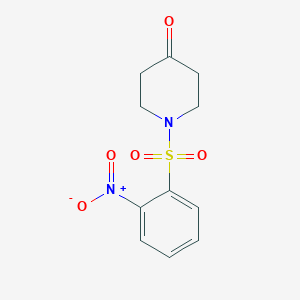

1-(2-Nitro-benzenesulfonyl)-piperidin-4-one

Description

Significance of Piperidinone Derivatives as Synthetic Intermediates

Piperidinone derivatives are a class of heterocyclic compounds that feature a six-membered ring containing a nitrogen atom and a ketone functional group. chemrevlett.com This structural motif is a ubiquitous building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products. sciencemadness.org The piperidine (B6355638) ring itself is a key component in many alkaloids and is present in more than twenty classes of pharmaceuticals. wikipedia.orgwikipedia.org

The presence of the ketone group at the 4-position, as in 4-piperidone (B1582916), offers a reactive site for a multitude of chemical transformations. youtube.com These include, but are not limited to, nucleophilic additions, condensations, and rearrangements, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. jocpr.comwikipedia.org For instance, 4-piperidones are crucial intermediates in the synthesis of fentanyl and its analogues. youtube.comscispace.com Classic organic reactions like the Petrenko-Kritschenko piperidone synthesis provide established routes to these valuable scaffolds. wikipedia.org The versatility of the piperidinone core makes it an indispensable tool for chemists aiming to develop novel bioactive compounds and complex molecular structures. chemrevlett.comsigmaaldrich.com

Academic Relevance of Benzenesulfonyl Moieties in Organic Transformations

The benzenesulfonyl group, often introduced using benzenesulfonyl chloride, is a widely employed functional group in organic synthesis. acs.org Its primary roles include acting as a protecting group for amines and alcohols and serving as a good leaving group in nucleophilic substitution reactions. sigmaaldrich.com When attached to a nitrogen atom, it forms a sulfonamide, a stable and crystalline functional group that is a key structural feature in many antibacterial sulfa drugs. sigmaaldrich.comresearchgate.net

The academic relevance of the benzenesulfonyl moiety stems from its ability to influence the reactivity of the molecule to which it is attached. The strong electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of an attached amine, thereby protecting it from unwanted reactions. jocpr.com Furthermore, benzenesulfonate (B1194179) esters are excellent alkylating agents. jocpr.com The stability of the benzenesulfonyl group under a variety of reaction conditions, coupled with the well-established methods for its introduction and removal, has cemented its place as a fundamental tool in the synthetic organic chemist's toolbox. acs.orgresearchgate.net

Overview of 2-Nitrobenzenesulfonyl Group Chemistry and its Synthetic Utility

The 2-nitrobenzenesulfonyl group, often abbreviated as the "nosyl" (Ns) group, is a specialized variant of the benzenesulfonyl moiety with enhanced reactivity and specific applications. nih.govorganic-chemistry.org The presence of a nitro group at the ortho position significantly increases the electrophilicity of the sulfur atom, making 2-nitrobenzenesulfonyl chloride a highly reactive reagent for the sulfonylation of amines and alcohols. nih.govsigmaaldrich.com

The primary utility of the 2-nitrobenzenesulfonyl group lies in its function as a protecting group for amines. nih.govresearchgate.net N-Nosyl amides are readily formed and are stable to a range of reaction conditions. chemicalbook.com Crucially, the nosyl group can be cleaved under mild, specific conditions, typically involving treatment with a thiol and a base (e.g., thiophenol and potassium carbonate). This orthogonality in deprotection makes the nosyl group particularly valuable in multi-step syntheses where other protecting groups might be sensitive. researchgate.net The 2-nitrobenzenesulfonyl group has been effectively used in the synthesis of polyamines, peptides, and various heterocyclic scaffolds. researchgate.net Its unique cleavage conditions also allow it to function as a chemical linker that can be cleaved under specific intracellular redox conditions.

Defining the Research Scope for 1-(2-Nitro-benzenesulfonyl)-piperidin-4-one

The compound this compound is a molecule that combines the key features discussed above: a 4-piperidone core N-protected with a 2-nitrobenzenesulfonyl (nosyl) group. The research scope for this specific compound is primarily defined by its potential as a versatile synthetic intermediate.

Synthesis: The logical synthesis of this compound involves the reaction of 4-piperidone with 2-nitrobenzenesulfonyl chloride in the presence of a base. A similar reaction has been successfully used to synthesize the related compound 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol from its corresponding piperidine derivative. nih.gov

Reactivity and Synthetic Applications: The research interest in this compound lies in the orthogonal reactivity of its functional groups.

The Ketone at C-4: This position is available for various carbonyl chemistry reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to introduce substituents at the 4-position of the piperidine ring. wikipedia.org

The N-Nosyl Group: This group serves as a stable protecting group for the piperidine nitrogen, allowing for selective reactions at the C-4 ketone without interference from the nitrogen lone pair. Subsequently, the nosyl group can be selectively removed under mild conditions to liberate the secondary amine, which can then be further functionalized. researchgate.net

Therefore, the research scope for this compound centers on its use as a bifunctional building block. It enables the synthesis of complex 4-substituted piperidines, which are important scaffolds in medicinal chemistry. The compound allows for modification at the C-4 position first, followed by deprotection and subsequent modification at the nitrogen atom, providing a flexible and powerful strategy for creating diverse libraries of piperidine-based molecules.

Below are the key properties of the constituent reactants for the synthesis of the title compound.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Physical State |

|---|---|---|---|---|

| 4-Piperidone | C5H9NO | 99.133 | - | - |

| 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | 221.62 | 63-67 | Off-white to yellow crystalline powder |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c14-9-5-7-12(8-6-9)19(17,18)11-4-2-1-3-10(11)13(15)16/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTYNXOUPQBTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268311 | |

| Record name | 1-[(2-Nitrophenyl)sulfonyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267666-09-1 | |

| Record name | 1-[(2-Nitrophenyl)sulfonyl]-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267666-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Nitrophenyl)sulfonyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Nitro Benzenesulfonyl Piperidin 4 One and Analogues

Strategies for Piperidin-4-one Core Construction

The formation of the piperidin-4-one skeleton is a critical step that can be achieved through various synthetic routes. These methods offer flexibility in introducing substituents and controlling stereochemistry.

Mannich-Type Cyclization Reactions

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and is widely employed in the construction of piperidin-4-one rings. This one-pot condensation typically involves an amine, an aldehyde (often formaldehyde), and a ketone possessing at least one acidic proton. In the context of piperidin-4-one synthesis, a primary amine or ammonia, two equivalents of an aldehyde, and a ketone that can be doubly functionalized are used. chemrevlett.com

A classic approach involves the condensation of an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine, which leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate derivatives. chemrevlett.com More direct syntheses of substituted 4-piperidones have been achieved by reacting substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate in an ethanol medium. chemrevlett.com The use of acetic acid as a solvent has also been reported to facilitate these reactions, leading to the preparation of various substituted 4-piperidones. mdma.ch

The general mechanism involves the in situ formation of an iminium ion from the amine and aldehyde, which then undergoes a nucleophilic attack by the enol or enolate of the ketone. A second Mannich reaction on the other side of the ketone followed by an intramolecular cyclization and dehydration affords the piperidin-4-one ring.

| Reactants | Reagents/Solvent | Product | Yield | Reference |

| Ethyl methyl ketone, Substituted aromatic aldehydes, Ammonium acetate | Ethanol | 2,6-diaryl-3-methyl-4-piperidones | Not Specified | nih.gov |

| Ketone, Aldehyde, Amine/Amine hydrochloride | Acetic acid | Substituted 4-piperidones | Varied | mdma.ch |

Dieckmann Condensation and Related Intramolecular Cyclizations

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key strategy for the synthesis of cyclic ketones, including piperidin-4-ones. dtic.mil The typical route to a 4-piperidone (B1582916) involves the addition of a primary amine to two moles of an α,β-unsaturated ester, such as an alkyl acrylate, to form a diester. dtic.mil This diester then undergoes an intramolecular cyclization in the presence of a base to yield a piperidin-4-one precursor after hydrolysis and decarboxylation. dtic.milresearchgate.net

The choice of base is critical for the success of the Dieckmann condensation, with common bases including sodium ethoxide, sodium hydride, and potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like toluene or THF. The initial product of the cyclization is a β-keto ester at the 3-position of the piperidinone ring, which is subsequently hydrolyzed and decarboxylated to afford the desired 4-piperidone. researchgate.net This method is particularly useful for the synthesis of N-substituted 4-piperidones. researchgate.net

| Starting Material | Base/Solvent | Intermediate | Final Product | Reference |

| Diethyl bis(2-ethoxycarbonylethyl)amine | Sodium ethoxide/Toluene | Ethyl 1-alkyl-4-oxopiperidine-3-carboxylate | 1-Alkyl-4-piperidone | dtic.milresearchgate.net |

| N-substituted bis(β-carbomethoxyethyl)amine | Sodium hydride/Toluene | Methyl N-substituted-4-oxopiperidine-3-carboxylate | N-substituted-4-piperidone | researchgate.net |

Reductive Amination Routes to Piperidinone Scaffolds

Reductive amination is a versatile method for the formation of C-N bonds and can be ingeniously applied to the synthesis of piperidinone scaffolds. researchgate.net One common strategy involves a tandem reductive amination-lactamization process. For instance, the reaction of 1-benzyl-4-piperidone with ethyl 4-aminobutyrate using sodium triacetoxyborohydride as the reducing agent can lead to the formation of a lactam-substituted piperidine (B6355638). acs.org

Intramolecular reductive amination of δ-amino ketones is another direct route to piperidines. This approach often starts from acyclic precursors containing both an amine and a ketone functionality separated by a suitable carbon chain. The intramolecular reaction, typically mediated by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, first forms a cyclic iminium ion intermediate which is then reduced to the piperidine ring. researchgate.net This method allows for the stereocontrolled synthesis of substituted piperidines, depending on the stereochemistry of the starting δ-amino ketone.

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 1-Benzyl-4-piperidone and ethyl 4-aminobutyrate | Sodium triacetoxyborohydride, Triethylamine | 1-(1-Benzylpiperidin-4-yl)pyrrolidin-2-one | acs.org |

| N-Boc-piperidin-4-one and 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(tert-butoxycarbonyl)piperidin-4-amine | researchgate.net |

Other Established Ring-Forming Methodologies

Beyond the classical methods, other ring-forming strategies have been developed for the synthesis of the piperidin-4-one core. A notable example is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. A double aza-Michael reaction of a primary amine with a divinyl ketone provides a direct and atom-economical route to 2-substituted 4-piperidones. nih.govacs.org This method is particularly attractive for creating chiral piperidones by using a chiral amine. nih.govacs.org

Another approach is the Nazarov cyclization, which can be applied to divinyl ketones derived from the hydration of ynedienes. The subsequent double Michael addition leads to the formation of the 4-piperidone ring. dtic.mil Furthermore, cycloaddition reactions, such as the hetero-Diels-Alder reaction between an azadiene and an alkene, can also be employed to construct the piperidine framework, which can then be further functionalized to a piperidin-4-one.

Selective Introduction of the 2-Nitrobenzenesulfonyl Moiety

Once the piperidin-4-one core is synthesized, the final step is the introduction of the 2-nitrobenzenesulfonyl group onto the nitrogen atom. This is typically achieved through a standard N-sulfonylation reaction.

N-Sulfonylation Reactions Utilizing 2-Nitrobenzenesulfonyl Chloride

The reaction of a secondary amine, such as piperidin-4-one, with 2-nitrobenzenesulfonyl chloride is the most direct method for the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-one. This reaction is a nucleophilic substitution at the sulfonyl group, where the nitrogen atom of the piperidine ring acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include tertiary amines such as triethylamine or pyridine. scispace.comresearchgate.netresearchgate.net The choice of solvent is also important, with aprotic solvents like methylene (B1212753) dichloride (DCM) or acetonitrile being frequently used. scispace.comresearchgate.netresearchgate.net The reaction is generally performed at room temperature and can proceed to completion within a few hours. scispace.com

A specific example is the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, where [piperidin-4-yl]-diphenyl-methanol is reacted with 2-nitrobenzenesulfonyl chloride in methylene dichloride using triethylamine as the base. scispace.comresearchgate.net This demonstrates the feasibility and efficiency of this N-sulfonylation method on a piperidine ring.

| Piperidine Derivative | Sulfonylating Agent | Base/Solvent | Product | Reference |

| [Piperidin-4-yl]-diphenyl-methanol | 2-Nitrobenzenesulfonyl chloride | Triethylamine/Methylene dichloride | 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | scispace.comresearchgate.net |

| Amine | 2-Nitrobenzenesulfonyl chloride | Pyridine/Methylene dichloride | N-(2-Nitrobenzenesulfonyl) amine | researchgate.net |

| Amine TFA salt | 2,4-Dinitrobenzenesulfonyl chloride | DIPEA/DCM | N-(2,4-Dinitrobenzenesulfonyl) amine | acs.org |

Optimization of Reaction Conditions for High-Yield N-Sulfonylation

The N-sulfonylation of piperidin-4-one with 2-nitrobenzenesulfonyl chloride is a critical step in the synthesis of the target compound. Optimization of reaction conditions is paramount to achieving high yields and purity. Key parameters that are typically investigated include the choice of solvent, base, reaction temperature, and stoichiometry of reagents.

A common procedure involves the condensation of a piperidine derivative with 2-nitrobenzenesulfonyl chloride. For instance, the synthesis of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was achieved by reacting [piperidin-4-yl]-diphenyl-methanol with 2-nitrobenzenesulfonyl chloride in methylene dichloride using triethylamine as the base. scispace.com The reaction was stirred at room temperature for 5 hours, and after workup, a high yield of 90% was reported. scispace.com

Systematic studies on the sulfonation of other heterocyclic compounds, such as acridine and acridone, have shown that the degree of sulfonation is highly dependent on the reaction parameters. mdpi.com Factors like the choice of sulfonating agent (e.g., sulfuric acid, oleum, chlorosulfonic acid), reagent excess, and temperature significantly influence the outcome. mdpi.com For example, when a large excess of the sulfonating agent was used, full conversion was achieved at room temperature, but with a mixture of mono- and di-substituted products. mdpi.com These findings underscore the importance of careful optimization to selectively obtain the desired monosulfonylated product in high yield.

Table 1: Optimization of N-Sulfonylation Reaction Conditions

| Parameter | Variation | Observation |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Dichloromethane is commonly used and provides good solubility for the reactants. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Triethylamine is an effective and common choice for scavenging the HCl byproduct. |

| Temperature | 0 °C to room temperature | The reaction is typically run at room temperature, but lower temperatures may be used to control exothermicity. |

| Reagent Stoichiometry | Equimolar vs. excess sulfonyl chloride | A slight excess of the sulfonylating agent may be used to ensure complete conversion of the piperidine starting material. |

Exploitation of the 2-Nitrobenzenesulfonyl Group as a Protecting Group in Multistep Synthesis

The 2-nitrobenzenesulfonyl (nosyl) group is not only a key structural component of the target molecule but also serves as an effective protecting group for amines in multistep organic synthesis. Amine groups are highly reactive and can interfere with various reaction steps. The nosyl group temporarily masks the amine's reactivity, allowing other transformations to be carried out on the molecule without side reactions involving the nitrogen atom.

The utility of sulfonyl groups as protecting groups is well-established. They are robust under a variety of reaction conditions but can be cleaved when necessary. The electron-withdrawing nature of the nitro group in the ortho position of the nosyl group facilitates its cleavage under specific, often mild, nucleophilic conditions, which is a significant advantage over other sulfonyl protecting groups.

In the context of multistep synthesis, a piperidin-4-one core can be N-protected with the 2-nitrobenzenesulfonyl group. Subsequent reactions can then be performed at other positions of the piperidine ring, such as the C-3 or C-4 position, before the final deprotection of the nitrogen to yield the desired substituted piperidine.

Convergent and Divergent Synthetic Approaches to Target Analogues

The synthesis of analogues of this compound can be approached through both convergent and divergent strategies to build molecular diversity.

A divergent synthesis starts from a common intermediate that is elaborated into a library of related compounds. wikipedia.org In this case, this compound can serve as a versatile starting material. From this central core, various chemical transformations can be applied to introduce diversity at different positions of the piperidine ring. This strategy is particularly useful for generating a library of compounds for screening purposes. wikipedia.org For example, the ketone at the C-4 position can be subjected to reactions like reductive amination, Wittig olefination, or Grignard additions to create a wide array of analogues.

Table 2: Divergent Synthesis from a Common Piperidinone Core

| Reaction Type | Reagents | Resulting Analogue |

|---|---|---|

| Reductive Amination | Amine, NaBH(OAc)₃ | N-substituted 4-amino-piperidine |

| Wittig Reaction | Phosphonium ylide | 4-Alkylidene-piperidine |

| Grignard Addition | Organomagnesium halide | 4-Alkyl/Aryl-4-hydroxy-piperidine |

Emerging Green Chemistry Applications in Piperidinone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. jcbms.org DESs are mixtures of two or more components that, when combined, have a significantly lower melting point than the individual components. jcbms.org They are often biodegradable, have low toxicity, and can be prepared from readily available and inexpensive starting materials. jcbms.org

The tunable physicochemical properties of DESs, such as polarity and viscosity, make them suitable for a wide range of organic reactions. jcbms.org While specific applications of DESs in the synthesis of this compound are not yet widely reported, their successful use in the synthesis of other piperidine derivatives suggests their potential in this area. nih.gov

The development of catalyst-free reactions is a key goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. rsc.org For the synthesis of N-aryl piperidones, methods that proceed without a catalyst or under solvent-free conditions are highly desirable. nih.gov

One approach involves multicomponent reactions where several starting materials are combined in a single step to form a complex product, often with high atom economy. mdpi.com While a completely catalyst-free synthesis of this compound may be challenging, the use of environmentally benign catalysts, such as biodegradable polymer-supported catalysts, represents a significant step forward. mdpi.com Additionally, reaction conditions can be optimized to minimize energy consumption, for example, by using microwave irradiation, which can significantly reduce reaction times. nih.gov

Chemical Reactivity and Transformations of 1 2 Nitro Benzenesulfonyl Piperidin 4 One

Reactions Pertaining to the Piperidinone Ring System

The piperidinone ring possesses two key sites for chemical reactions: the ketone carbonyl group and the adjacent alpha and beta carbon atoms.

The carbonyl group at the C-4 position of the piperidinone ring is susceptible to nucleophilic attack, a characteristic reaction of ketones. This reactivity allows for the synthesis of various derivatives.

One documented example is the condensation of 1-(2-nitro-benzenesulfonyl)-piperidin-4-one with organometallic reagents. For instance, the reaction with a Grignard reagent, such as phenylmagnesium bromide, or a related organolithium species would lead to the formation of a tertiary alcohol. A specific reported synthesis involves the creation of [1-(2-nitro-benzenesulfonyl)-piperidin-4-yl]-diphenyl-methanol through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitrobenzenesulfonyl chloride. researchgate.netscispace.com While this illustrates the formation of the parent compound, the reverse reaction, a nucleophilic addition to the ketone, is a fundamental transformation.

The reduction of the ketone is another key transformation. Standard reducing agents can convert the ketone to a secondary alcohol. The choice of reducing agent can influence the stereochemistry of the resulting hydroxyl group.

| Reagent Category | Specific Reagent Example | Product Functional Group |

| Organometallic | Phenylmagnesium Bromide | Tertiary Alcohol |

| Hydride Reducing Agent | Sodium Borohydride | Secondary Alcohol |

This table is generated based on general principles of ketone reactivity and may not represent specifically documented reactions for this exact compound.

The carbon atoms alpha to the carbonyl group of the piperidinone ring are activated, making them amenable to derivatization. Reactions such as aldol (B89426) condensations can be employed to introduce substituents at these positions. For instance, the Claisen-Schmidt condensation of piperidine-4-ones with aromatic aldehydes in the presence of a base leads to the formation of α,β-unsaturated ketones. researchgate.net This reaction introduces an arylidene group at the alpha position. researchgate.net

Furthermore, the presence of the electron-withdrawing 2-nitrobenzenesulfonyl group can influence the acidity of the alpha-protons, potentially affecting the conditions required for these derivatization reactions.

Reactivity Profile of the 2-Nitrobenzenesulfonyl Group

The 2-nitrobenzenesulfonyl (nosyl) group is a versatile functionality that exhibits reactivity at the sulfonyl moiety, the aromatic nitro group, and the sulfonamide linkage itself.

The 2-nitrobenzenesulfonyl group can participate in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The presence of the strongly electron-withdrawing nitro group, particularly in the ortho position to the sulfonyl group, activates the aromatic ring towards attack by nucleophiles. libretexts.orgnih.gov This allows for the displacement of substituents on the aromatic ring, although the sulfonyl group itself is generally a poor leaving group in this context. The reaction typically proceeds via the formation of a stabilized Meisenheimer complex. wikipedia.org

The rate and feasibility of these substitutions are dependent on the nature of the nucleophile and the specific substitution pattern of the aromatic ring. For SNAr reactions to occur, there must be a suitable leaving group on the ring and the ring's electron density must be sufficiently reduced by electron-withdrawing groups like the nitro group. libretexts.org

The aromatic nitro group is readily transformed, most commonly through reduction to an amino group. This transformation is a cornerstone of synthetic organic chemistry and can be achieved with a wide array of reducing agents. wikipedia.org The choice of reagent can be critical for achieving chemoselectivity in the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for this reduction. scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also effect the reduction. researchgate.net

Other Reagents: Zinc dust in the presence of ammonium (B1175870) chloride or acetic acid provides a milder alternative. commonorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also employed, with the latter sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.org

The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to furnish the corresponding aniline (B41778) derivative. nih.gov Beyond simple reduction, the nitro group can also undergo other transformations, such as rearrangement reactions in strong acids like trifluoromethanesulfonic acid. rsc.org

| Reducing System | Key Features |

| H₂/Pd-C | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl | A classic and robust method. |

| Zn/NH₄Cl | A milder, neutral condition for reduction. commonorganicchemistry.com |

| Na₂S | Can offer selectivity in polynitrated compounds. wikipedia.org |

The 2-nitrobenzenesulfonyl (nosyl) group is frequently employed as a protecting group for amines due to its facile and chemoselective cleavage under mild conditions. thieme-connect.de The most common method for the deprotection of nosyl amides involves nucleophilic aromatic substitution with a thiol, typically in the presence of a base. chem-station.comresearchgate.net

The mechanism for this cleavage is well-established. chem-station.com The thiolate anion attacks the aromatic ring at the carbon bearing the sulfonyl group, forming a Meisenheimer complex. chem-station.com This is followed by the elimination of sulfur dioxide and the release of the free amine. chem-station.com The use of thiols is advantageous as it allows for the deprotection to occur under conditions that are orthogonal to many other common protecting groups. thieme-connect.de Various thiols, including thiophenol and solid-supported thiols, have been successfully used for this purpose. thieme-connect.deresearchgate.net The reaction can often be carried out at room temperature or gently heated to accelerate the process. thieme-connect.de

| Deprotection Reagent | Base | Typical Conditions |

| Thiophenol | Potassium Hydroxide | Acetonitrile, 50°C chem-station.com |

| Solid-supported Thiophenol | Cesium Carbonate | THF, room temperature or microwave irradiation thieme-connect.de |

| Mercaptoacetic Acid/Sodium Methoxide | Sodium Methoxide | Not specified researchgate.net |

Methodologies for Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-one. Each technique provides unique insights into the molecular framework.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-nitrobenzenesulfonyl group and the aliphatic protons of the piperidin-4-one ring. The aromatic region would typically display a complex multiplet pattern due to the ortho, meta, and para protons on the substituted benzene (B151609) ring. The piperidone ring protons are expected to appear as two sets of triplets or multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen atom (C2/C6 positions) and the methylene groups adjacent to the carbonyl group (C3/C5 positions). The chemical shifts are influenced by the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C4) is expected to have a characteristic downfield chemical shift, typically in the range of 200-210 ppm. The carbons of the aromatic ring will appear between 120-150 ppm, with their exact shifts determined by the positions of the nitro and sulfonyl substituents. The aliphatic carbons of the piperidone ring (C2/C6 and C3/C5) would be observed in the upfield region of the spectrum.

Detailed analysis of related N-substituted piperidin-4-one derivatives supports these expected chemical shift ranges and provides a basis for structural confirmation. researchgate.netresearchgate.netnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively. nih.govchemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (C₇-C₁₂) | 7.5 - 8.2 (multiplets) | 120 - 150 |

| Piperidone (C₂, C₆) | ~3.6 - 3.8 (triplet) | ~45 - 50 |

| Piperidone (C₃, C₅) | ~2.6 - 2.8 (triplet) | ~35 - 40 |

| Carbonyl (C₄) | - | ~205 - 208 |

IR spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The spectrum of this compound is dominated by strong absorption bands corresponding to its key functionalities.

The most prominent bands include:

Carbonyl (C=O) Stretch: A strong, sharp absorption is expected in the region of 1715-1730 cm⁻¹, which is characteristic of a six-membered ring ketone. chemicalbook.com

Sulfonyl (SO₂) Stretches: Two strong absorptions are predicted for the sulfonyl group: an asymmetric stretch typically around 1350-1370 cm⁻¹ and a symmetric stretch around 1160-1180 cm⁻¹. nih.gov

Nitro (NO₂) Stretches: The nitro group also gives rise to two distinct, strong absorptions: an asymmetric stretch near 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1365 cm⁻¹. scispace.com

C-N Stretch: The vibration of the sulfonamide C-N bond will contribute to the fingerprint region of the spectrum.

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ketone (C=O) | Stretch | 1715 - 1730 (Strong) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 (Strong) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1370 (Strong) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1180 (Strong) |

| Aromatic Ring | C=C Stretches | 1450 - 1600 (Medium) |

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₂N₂O₅S), the calculated monoisotopic mass is 298.0467 Da. HRMS would be used to confirm this exact mass, thereby verifying the molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 298. The fragmentation pattern would be expected to involve characteristic cleavages:

Loss of the nitro group (NO₂) to give a fragment at [M-46]⁺.

Loss of sulfur dioxide (SO₂) to give a fragment at [M-64]⁺.

Cleavage of the N-S bond, leading to fragments corresponding to the 2-nitrobenzenesulfonyl cation (m/z 185) and the piperidin-4-one radical cation (m/z 99).

Alpha-cleavage adjacent to the carbonyl group within the piperidone ring, a typical fragmentation pathway for cyclic ketones. nist.gov

X-ray Crystallography for Solid-State Structure Determination

While this compound lacks strong hydrogen bond donors like N-H or O-H groups, its crystal lattice is stabilized by a network of weaker intermolecular forces. The crystal packing is likely governed by:

Weak C-H···O Hydrogen Bonds: The oxygen atoms of the carbonyl and sulfonyl groups are effective hydrogen bond acceptors. It is highly probable that weak C-H···O interactions involving aromatic and aliphatic C-H donors help to organize the molecules into a stable three-dimensional lattice. researchgate.net

π-π Stacking: The electron-deficient 2-nitrophenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystal packing. mdpi.com

Dipole-Dipole Interactions: The polar nature of the ketone, sulfonyl, and nitro groups leads to significant dipole-dipole interactions that play a role in the molecular assembly.

These combined forces dictate the final crystal packing arrangement, influencing the material's bulk properties.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique in the structural elucidation of a new chemical entity, providing a crucial verification of its elemental composition and purity. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of the synthesized compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and the success of its synthesis.

For compounds structurally related to this compound, elemental analysis is routinely performed to confirm their composition. For instance, in the characterization of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a derivative of the target compound, elemental (CHNS) analyses were conducted using a Vario EL III Elementar instrument. researchgate.netscispace.com The results from such an analysis provide a direct comparison between the expected and the actual elemental makeup of the synthesized molecule.

The theoretical percentages of each element are calculated from the molecular formula (in this case, for the derivative C₂₄H₂₄N₂O₅S). scispace.com The experimental values are obtained from the instrumental analysis of a purified sample. The close agreement between these two sets of figures, typically within a narrow margin of error (e.g., ±0.4%), is a critical criterion for verifying the purity and confirming the molecular formula of the compound.

The detailed research findings for the closely related derivative, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, are presented below, illustrating the application and results of this analytical method.

Elemental Composition Data for 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 63.65 | 63.61 |

| Hydrogen (H) | 5.32 | 5.29 |

| Nitrogen (N) | 6.19 | 6.15 |

| Sulfur (S) | 7.06 | 7.02 |

Data sourced from research on a closely related derivative compound. scispace.com

This data demonstrates a high degree of correlation between the calculated and found values, substantiating the assigned molecular structure and indicating a high level of purity for the analyzed sample. scispace.com While this specific data is for a derivative, the same methodology is directly applicable to this compound to verify its elemental composition.

Computational and Theoretical Studies of 1 2 Nitro Benzenesulfonyl Piperidin 4 One

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to model the geometry and electronic characteristics of piperidine (B6355638) and sulfonamide derivatives with high accuracy. researchgate.nettandfonline.com

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 1-(2-Nitro-benzenesulfonyl)-piperidin-4-one, theoretical calculations are essential to understand its three-dimensional shape and conformational preferences.

Experimental crystallographic studies on a closely related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, reveal that the piperidine ring adopts a stable chair conformation. researchgate.net This is a common low-energy conformation for piperidine rings, minimizing steric strain. mdpi.com In this conformation, substituents can occupy either axial or equatorial positions. The geometry around the sulfur atom in the benzenesulfonyl group is consistently found to be a distorted tetrahedron. researchgate.net

DFT calculations would be employed to confirm this chair conformation for this compound and to explore the conformational landscape, identifying any other local energy minima. Such studies can elucidate the rotational barriers and flexibility of the molecule, particularly around the S-N bond connecting the piperidine and benzenesulfonyl rings. acs.org

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gap)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals (FMOs). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the nitrobenzene (B124822) ring or the piperidine nitrogen.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely centered on the electron-deficient nitro group (NO2), which is a strong electron-withdrawing group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This small gap facilitates intramolecular charge transfer, which can be crucial for the molecule's biological activity and nonlinear optical properties. dergipark.org.tr

| Parameter | Typical Energy Range (eV) for related compounds | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -3.0 | Electron-accepting ability |

| ΔE (Energy Gap) | 3.5 to 5.5 | Chemical Reactivity & Kinetic Stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the sulfonyl (SO2), nitro (NO2), and carbonyl (C=O) groups. icm.edu.pl

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. Positive regions are anticipated around the hydrogen atoms and potentially the sulfur atom. nih.gov

The MEP map provides a clear, visual guide to the molecule's reactivity, complementing the information derived from FMO analysis. rsc.org

Mulliken Charge Analysis and Charge Distribution

Mulliken charge analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. tandfonline.com This analysis helps to quantify the electron distribution and understand the electrostatic interactions and bonding characteristics.

For this compound, the charge distribution is heavily influenced by the presence of highly electronegative atoms (oxygen and nitrogen) and electron-withdrawing groups. The analysis would likely reveal a significant negative charge on the oxygen atoms of the nitro and sulfonyl groups, as well as the carbonyl oxygen. The sulfur atom and the nitrogen atom of the nitro group would carry a positive charge. This distribution confirms the intramolecular charge transfer within the molecule. researchgate.net

| Atom/Group | Expected Mulliken Charge | Reason |

|---|---|---|

| Sulfonyl Oxygens (O) | Highly Negative | High electronegativity |

| Nitro Oxygens (O) | Highly Negative | High electronegativity |

| Carbonyl Oxygen (O) | Negative | High electronegativity |

| Sulfur (S) | Highly Positive | Bonded to two highly electronegative oxygens |

| Piperidine Nitrogen (N) | Slightly Negative | Electronegative, but bonded to S |

| Carbonyl Carbon (C) | Positive | Bonded to electronegative oxygen |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the motion of atoms and molecules, providing insights into conformational stability, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

For this compound, an MD simulation could be used to:

Analyze Conformational Stability: To confirm the stability of the chair conformation of the piperidine ring in a dynamic, solvated environment.

Study Solvent Effects: To understand how the molecule interacts with water or other solvents, which can influence its conformation and reactivity.

Simulate Protein-Ligand Interactions: If the molecule is a potential drug candidate, MD simulations can be used to model its binding to a target protein. researchgate.net These simulations assess the stability of the binding pose obtained from molecular docking and identify key interactions (like hydrogen bonds) that stabilize the complex over time. tandfonline.comirb.hr

Prediction of Reaction Mechanisms and Energy Barriers

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. DFT calculations can be used to identify the structures of reactants, products, and, most importantly, the transition states that connect them.

By calculating the energies of these species, it is possible to determine the activation energy (energy barrier) of a reaction, which dictates its rate. For this compound, theoretical studies could predict the mechanisms of various reactions, such as:

Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile on the C=O group to understand the stereoselectivity and kinetics of forming the corresponding alcohol.

Reactions involving the nitro-benzenesulfonyl group: Investigating the stability of the S-N bond and potential cleavage pathways under different conditions.

These computational studies provide a mechanistic-level understanding that can be difficult to obtain experimentally and are crucial for designing synthetic routes and predicting chemical stability. mit.edu

Synthetic Utility As Advanced Intermediates and Building Blocks

Application in the Construction of Complex Heterocyclic Systems

The piperidin-4-one motif is a cornerstone for the construction of more elaborate heterocyclic systems, including spirocyclic and fused-ring structures. chemrevlett.comnih.gov The carbonyl group at C-4 is a key handle for condensation reactions, while the adjacent methylene (B1212753) groups at C-3 and C-5 possess acidic protons, enabling enolate formation and subsequent annulation reactions. These features allow the piperidone ring to be used as a template upon which additional rings can be built.

While specific examples detailing the use of 1-(2-nitro-benzenesulfonyl)-piperidin-4-one in the synthesis of complex fused heterocycles are not extensively documented in premier literature, the inherent reactivity of its scaffold makes it a highly suitable candidate for such transformations. For instance, the ketone can undergo reactions with binucleophilic reagents to form fused pyrimidines, pyrazoles, or isoxazoles. Furthermore, the α-positions can be functionalized and used in ring-closing reactions to generate bicyclic systems like indolizidines and quinolizidines, which are common cores in alkaloid natural products. nih.gov The presence of the activating nosyl group enhances the acidity of the α-protons, potentially facilitating these annulation strategies.

Precursor for Diversely Functionalized Organic Scaffolds

As a chemical building block, this compound provides a robust platform for generating a wide array of functionalized organic scaffolds. csmres.co.uk The C-4 carbonyl group is a primary site for diversification, readily undergoing nucleophilic additions, reductions, and reductive aminations to introduce new substituents and stereocenters.

A clear example of its utility is in the synthesis of substituted piperidin-4-ol derivatives, which are valuable scaffolds in drug discovery. nih.gov For instance, the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, would yield a tertiary alcohol, functionalizing the C-4 position. A documented transformation is the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which illustrates the conversion of the ketone into a sterically hindered tertiary alcohol, thereby creating a significantly more complex molecular architecture. researchgate.net

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | [Piperidin-4-yl]-diphenyl-methanol and 2-nitro benzene (B151609) sulfonylchloride | 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Condensation reaction that functionalizes the piperidine (B6355638) nitrogen while demonstrating a related piperidinol structure. researchgate.net The core transformation of the ketone to a tertiary alcohol is a key functionalization strategy. |

The nosyl group, while serving as a protecting group, also allows for subsequent deprotection and functionalization of the piperidine nitrogen, further expanding the diversity of accessible compounds. This dual reactivity makes the parent compound a valuable intermediate for creating libraries of substituted piperidines for screening and lead optimization in medicinal chemistry. lifechemicals.com

Strategies for Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. These reactions are prized for their atom economy and ability to rapidly build molecular complexity.

The structure of this compound is, in principle, well-suited for designing cascade sequences. A hypothetical cascade could be initiated by the formation of an enolate at the C-3 position, which could then participate in a Michael addition with an appropriate acceptor. The newly introduced functionality could subsequently react with the C-4 carbonyl or even involve the nitro group on the benzene ring in a cyclization step. However, while the synthesis of piperidone-fused rings via cascade reactions is a known strategy, specific applications utilizing this compound as the starting material are not prominently featured in the scientific literature. nih.gov The development of such cascade reactions originating from this building block remains an area ripe for exploration.

Regio- and Stereoselective Transformations

Control over regio- and stereochemistry is paramount in modern organic synthesis, particularly for producing pharmacologically active molecules. This compound offers significant potential for highly selective transformations.

Regioselectivity: The piperidone ring has multiple reactive sites, but functionalization can often be directed to a specific position. The protons at the C-3 and C-5 positions are α to the carbonyl group and are therefore the most acidic C-H bonds in the ring. This makes them prime sites for regioselective deprotonation to form an enolate, which can then be trapped with various electrophiles (α-functionalization). chemrxiv.orgresearchgate.net The strong electron-withdrawing nature of the N-nosyl group further increases the acidity of these protons, facilitating selective reactions at these positions over other sites on the ring.

Stereoselectivity: The stereochemical outcome of reactions involving the piperidone ring is heavily influenced by its conformation. X-ray crystallography studies of related compounds have shown that the N-sulfonylated piperidin-4-one ring adopts a stable chair conformation. researchgate.net This well-defined geometry allows for predictable stereoselective reactions. For example, the reduction of the C-4 carbonyl group with hydride reagents would be expected to proceed via preferential axial attack on the chair conformer, leading to the formation of the equatorial alcohol as the major diastereomer. Furthermore, the bulky N-nosyl group can exert steric influence, directing incoming reagents to the opposite face of the ring and thereby controlling the stereochemistry of newly formed chiral centers. nih.gov This principle is crucial for the synthesis of specific diastereomers of substituted piperidinols, which often exhibit distinct biological activities.

Future Research Directions and Unexplored Chemical Space

Development of Novel Asymmetric Synthetic Methodologies

The creation of chiral piperidine (B6355638) derivatives is of paramount importance in drug discovery. While the parent compound 1-(2-Nitro-benzenesulfonyl)-piperidin-4-one is achiral, its functionalization can generate stereocenters. Future work should focus on developing methodologies to control the stereochemical outcomes of these reactions.

Key research avenues include:

Asymmetric Reduction of the Ketone: The carbonyl group is a prime target for creating a chiral alcohol. Research into substrate-controlled or catalyst-controlled asymmetric reductions would be highly valuable. This could involve screening various chiral catalysts and ligands for hydrogenation or transfer hydrogenation processes to produce enantiomerically enriched 1-(2-nitrobenzenesulfonyl)piperidin-4-ol.

Enantioselective α-Functionalization: The protons alpha to the ketone can be removed to form an enolate, which can then react with electrophiles. The development of catalytic asymmetric methods to functionalize this position would provide access to a wide range of chiral α-substituted piperidinones.

Asymmetric Ring Construction: Instead of functionalizing the pre-formed ring, novel strategies could construct the chiral piperidinone skeleton from acyclic precursors in an enantioselective manner. For instance, adapting asymmetric Michael addition-cyclization cascades could build the core structure with high stereocontrol. A practical synthesis of a DPP-4 inhibitor utilized a three-component cascade coupling to assemble a functionalized piperidinone skeleton in a single pot, a strategy that could be adapted for this target. nih.gov

| Methodology | Target Stereocenter | Potential Approaches |

| Asymmetric Reduction | C4-OH | Catalytic asymmetric hydrogenation, chiral reducing agents (e.g., CBS catalyst) |

| Asymmetric α-Alkylation | C3/C5 | Chiral phase-transfer catalysis, organocatalyzed enamine alkylation |

| Asymmetric Cyclization | Multiple | Organocatalyzed intramolecular Michael addition, transition-metal catalyzed cyclization |

Investigation of Catalytic Transformations

The reactivity of the 1-(2-nitrobenzenesulfonyl)-piperidin-4-one scaffold can be significantly expanded through the investigation of novel catalytic transformations. The electron-withdrawing nature of the nosyl group can influence the reactivity of the piperidine ring, opening up unique avenues for functionalization that may differ from other N-protected piperidones (e.g., N-Boc or N-Cbz).

Future studies could explore:

C-H Functionalization: Direct, site-selective C-H functionalization is a powerful tool in modern synthesis. nih.gov Research has shown that rhodium catalysts can control the site of C-H insertion on N-sulfonyl piperidines. nih.gov Investigating similar rhodium-catalyzed or palladium-catalyzed C-H functionalization at the C2, C3, or C4 positions of the N-nosyl piperidinone core would be a significant advancement. nih.govresearchgate.net The electronic properties of the nosyl group could offer unique regioselectivity compared to other sulfonyl protecting groups like brosyl. nih.gov

Cross-Coupling Reactions: The enolate of the piperidinone could be converted to a more stable enol triflate or similar species, enabling its use in various palladium- or nickel-catalyzed cross-coupling reactions to form C-C bonds at the α-position.

Domino Reactions: Designing multi-step, one-pot domino reactions that commence with a transformation at the ketone or α-position could rapidly build molecular complexity. researchgate.net

Advanced Mechanistic Studies on Specific Reactions

A deeper, mechanistic understanding of reactions involving 1-(2-nitrobenzenesulfonyl)-piperidin-4-one is crucial for optimizing existing transformations and designing new ones. The interplay between the piperidinone ring and the nosyl group warrants detailed investigation.

Areas for advanced mechanistic study include:

Nosyl Group Deprotection Kinetics: The Fukuyama deprotection of the nosyl group using a thiol nucleophile proceeds through a Meisenheimer complex. chem-station.com A detailed kinetic study of this deprotection from the piperidin-4-one scaffold could reveal how the ring's electronics and conformation affect the reaction rate compared to simpler N-nosyl amines.

Mechanism of C-H Functionalization: For catalytic C-H functionalization reactions, mechanistic studies involving kinetic isotope effects, intermediate trapping, and computational modeling would clarify the precise role of the nosyl group in directing the reaction and stabilizing intermediates.

Enolate Reactivity and Stereoselectivity: Investigating the structure and aggregation state of the lithium or sodium enolate of the piperidinone could provide insights into the diastereoselectivity of its reactions with electrophiles.

| Reaction | Key Mechanistic Question | Proposed Study Method |

| Nosyl Deprotection | How does the piperidinone scaffold affect the rate of Meisenheimer complex formation and breakdown? | Kinetic analysis (stopped-flow spectroscopy), computational modeling of the reaction pathway. |

| C-H Arylation | What is the regioselectivity-determining step and how does the nosyl group influence it? | Kinetic isotope effect studies, DFT analysis of transition states. |

| α-Alkylation | What factors control the axial vs. equatorial attack on the enolate? | Low-temperature NMR studies of the enolate, computational modeling of transition states. |

Integration with High-Throughput and Automated Synthesis Platforms

Modern drug discovery and process development rely heavily on accelerating the pace of research through automation. Integrating the synthesis and derivatization of 1-(2-nitrobenzenesulfonyl)-piperidin-4-one with these platforms could rapidly expand its known chemical space.

Future efforts should focus on:

Flow Chemistry: Developing continuous flow protocols for the synthesis of the parent compound and its subsequent functionalization can offer improved safety, scalability, and reaction control. acs.org A flow-based system would be ideal for screening reaction conditions for derivatization or for the large-scale production of key intermediates.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen large libraries of catalysts, ligands, and reaction conditions for new transformations. For example, an HTE approach could efficiently identify the optimal chiral catalyst for the asymmetric reduction of the ketone or the best conditions for a novel C-H functionalization reaction.

Automated Library Synthesis: Once key reactions are established, automated synthesis platforms can be employed to create large libraries of derivatives by varying reactants at different positions of the scaffold. This would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry provides a powerful predictive tool for understanding and designing molecules with desired properties. Applying computational methods to 1-(2-nitrobenzenesulfonyl)-piperidin-4-one can guide synthetic efforts and prioritize the synthesis of derivatives with tailored reactivity.

Promising computational projects include:

DFT Analysis of Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. This can predict key properties such as the acidity of the α-protons, the LUMO energy of the carbonyl for nucleophilic attack, and the susceptibility of different C-H bonds to catalytic functionalization. Computational studies on other sulfonamides have successfully correlated electronic properties with reactivity. nih.govmdpi.com

Predicting Substituent Effects: By computationally modeling derivatives with different substituents on the nitroaromatic ring (e.g., adding electron-donating or withdrawing groups), researchers can predict how these changes will tune the reactivity of the nosyl group (e.g., ease of cleavage) or the piperidinone ring.

Virtual Screening and Docking: For medicinal chemistry applications, novel derivatives designed in silico can be docked into the active sites of biological targets to predict their binding affinity and guide the synthesis of potential drug candidates. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 1-(2-nitro-benzenesulfonyl)-piperidin-4-one, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves sulfonylation of piperidin-4-one using 2-nitrobenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : Piperidin-4-one reacts with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

- Catalysis : Triethylamine (5–10 mol%) is often used to scavenge HCl, improving yield .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions.

Critical Parameters : - Purity of starting materials (≥98% by HPLC) to avoid competing reactions.

- Moisture exclusion to prevent hydrolysis of the sulfonyl chloride.

- Reaction time optimization (typically 6–12 hours) monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:3).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- <sup>1</sup>H NMR :

- Piperidin-4-one protons: δ 2.5–3.0 ppm (multiplet, 4H, –CH2– adjacent to ketone).

- Aromatic protons: δ 7.5–8.5 ppm (doublets and triplets for nitro-substituted benzene) .

- IR Spectroscopy :

- Mass Spectrometry :

- Molecular ion peak at m/z 324 (C11H12N2O5S<sup>+</sup>).

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV-TWA not established; assume acute toxicity).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass vials at 2–8°C under desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Methodological Answer: A systematic approach includes:

- Catalyst screening : Compare triethylamine, DMAP, and DBU (0–20 mol%) in DCM/THF.

- Solvent polarity : Test dichloromethane (non-polar) vs. acetonitrile (polar aprotic) to assess reaction kinetics.

- Temperature gradient : Monitor yield at 0°C, RT, and 40°C (higher temps may degrade nitro groups).

Example Data Table :

| Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 | 85 |

| DMAP | THF | RT | 72 |

| DBU | Acetonitrile | 40 | 68 |

| Optimized conditions favor triethylamine in DCM at 0°C . |

Q. How should contradictory biological activity data from different assay models (e.g., enzyme inhibition vs. cell-based assays) be reconciled?

Methodological Answer:

- Purity verification : Use HPLC (C18 column; mobile phase: 65% methanol/35% sodium acetate buffer, pH 4.6) to confirm compound integrity .

- Assay replication : Perform dose-response curves (0.1–100 µM) in triplicate across independent labs.

- Mechanistic studies : Conduct molecular docking to compare binding affinities with target enzymes (e.g., ACE2) vs. cellular uptake efficiency .

Case Study : Discrepancies in IC50 values may arise from cell membrane permeability limitations not observed in enzyme assays .

Q. What computational methods assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states for sulfonamide bond cleavage. Key parameters include:

- Electron-withdrawing effect of the nitro group (enhances electrophilicity at sulfur).

- Solvent effects (PCM model for DCM) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ACE2) to predict metabolite formation .

Example Finding : The nitro group increases the electrophilicity of the sulfonyl sulfur by 15% compared to non-nitro analogs, favoring nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.